molecular formula C14H19NO4 B2562842 (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine CAS No. 133464-36-5

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine

Cat. No.: B2562842
CAS No.: 133464-36-5
M. Wt: 265.309
InChI Key: APDPVSVYWSMCJA-LBPRGKRZSA-N
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Description

“(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine” is a molecule that contains a total of 39 bonds. It has 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether .


Synthesis Analysis

The synthesis of oxazolines, such as “this compound”, often involves a nucleophilic attack and an intramolecular cyclization . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecule contains a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . It also contains a six-membered ring and an aromatic ring .


Chemical Reactions Analysis

Oxazoline-based compounds, including “this compound”, have been extensively applied in a series of important metal-catalyzed enantioselective reactions . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .


Physical and Chemical Properties Analysis

Oxazolidinones are a class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A significant application of oxazolidine derivatives involves their use in asymmetric synthesis, particularly in catalyzing reactions. For example, an aminoindanol-derived bisoxazolidine ligand was employed in the asymmetric copper(I)-catalyzed Henry reaction, highlighting the utility of such compounds in enantioselective synthesis. This process not only provides a pathway to nitroaldol products with high yields and enantiomeric excesses but also demonstrates the versatility of oxazolidine derivatives in facilitating complex chemical transformations (Spangler & Wolf, 2009).

Medicinal Chemistry Applications

In medicinal chemistry, oxazolidine derivatives have been explored for their potential as pharmacophores in drug design. A notable example includes the synthesis of trifluoromethyl-β-amino alcohol derivatives, which were further converted into peptides with inhibitory activity against the SARS-CoV 3CL protease, demonstrating the potential of oxazolidine derivatives in the development of antiviral agents (Sydnes et al., 2006).

Material Science and Structural Analysis

Oxazolidine derivatives also play a role in material science and structural analysis. The study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides reveals the complexity of molecular interactions and the potential for designing materials with specific properties (Nogueira et al., 2015).

Thermodynamic Properties

Research on the thermodynamic properties of oxazolidines, such as their enthalpies of combustion and vaporization, provides essential data for understanding the energetic aspects of these compounds. Such studies are crucial for their applications in various chemical processes and material design (Gudiño et al., 1998).

Synthetic Applications

Lastly, oxazolidine derivatives are instrumental in synthesizing complex molecules, such as D-ribo-phytosphingosine, showcasing the utility of these compounds in constructing biologically relevant molecules with high yield and selectivity (Lombardo et al., 2006).

Mechanism of Action

Target of Action

The primary targets of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine are bacterial ribosomes . Specifically, it binds to the peptidyl transferase center of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and multiplication .

Mode of Action

This compound interacts with its targets by binding to the 50S ribosomal subunit . This binding prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis at a very early stage . This unique mechanism of action distinguishes it from other protein synthesis inhibitors .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, it disrupts the translation process, leading to the cessation of protein production . This disruption has downstream effects on various cellular functions that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties . It has excellent bioavailability, meaning it can be effectively absorbed and utilized by the body . Furthermore, it demonstrates good tissue and organ penetration, which allows it to reach its bacterial targets effectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential cellular functions, leading to the death of the bacteria . This makes it an effective agent against a wide range of multidrug-resistant Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as salts or solvents, can also impact the compound’s stability and effectiveness .

Safety and Hazards

The safety data sheet for “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine” indicates that it is intended for R&D use only and not for medicinal, household, or other uses .

Future Directions

Oxazoline-based compounds, including “(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine”, have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing .

Properties

IUPAC Name

benzyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDPVSVYWSMCJA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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